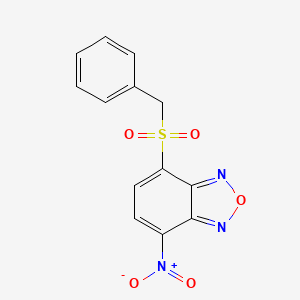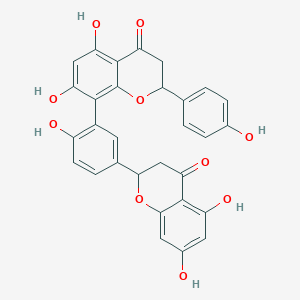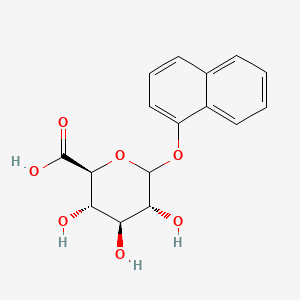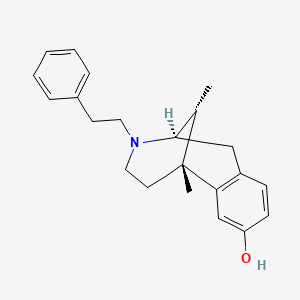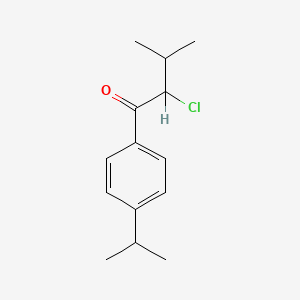
2-Chloro-1-(4-isopropylphenyl)-3-methyl-1-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-(4-isopropylphenyl)-3-methyl-1-butanone is an aromatic ketone that is 1-(4-isopropylphenyl)-3-methyl-1-butanone in which one of the methylene hydrogens adjacent to the keto group has been replaced by a chloro group. It is an alpha-chloroketone and an aromatic ketone.
Aplicaciones Científicas De Investigación
Chemical Reactions and Intermediates
Formation of Reactive Intermediates : 2-Chloro-4-(methylthio)butanoic acid, a chemical related to 2-Chloro-1-(4-isopropylphenyl)-3-methyl-1-butanone, has been studied for its mutagenic properties and the formation of reactive intermediates, which might be associated with its mutagenicity (Jolivette, Kende, & Anders, 1998).
Halogenated Biacetyl Monoximes Reactions : Research on halogenated biacetyl monoximes, like 1-Chloro-2-oximino-3-butanone, with amino acid esters has been conducted to explore chemical reactions and product formations (Sugiyama, Masaki, & Ota, 1966).
Synthesis and Catalysis
Synthesis of Alkyl-2-Nitraminothiazoles : Synthesis involving derivatives like 1-Chloro-3-methyl-2-butanone, which is structurally related, has been explored for creating alkyl-2-nitraminothiazoles, showcasing applications in synthetic chemistry (Kasman & Taurins, 1956).
Catalytic Behavior in Asymmetric Hydrogenation : Studies have shown that certain complexes, like wool–Pt, can be effective in the asymmetric hydrogenation of ketones, including compounds like 3-methyl-2-butanone, which is related to the chemical (Yuan, Yin, Huang, & Jiang, 1999).
Chemical Properties and Behavior
Solubility Measurement and Thermodynamic Model Correlation : The solubility of related compounds like 2-chloro-5-nitroaniline in various solvents, including 2-butanone, has been measured and modeled, providing insights into the solubility characteristics of similar chlorinated compounds (Xu & Wang, 2019).
Reaction Kinetics and Mechanism : The kinetics and mechanism of reactions involving butanone with chlorine have been studied, revealing information on product yields and reaction pathways, which could be relevant to understanding reactions of 2-Chloro-1-(4-isopropylphenyl)-3-methyl-1-butanone (Kaiser, Wallington, & Hurley, 2009).
Propiedades
Fórmula molecular |
C14H19ClO |
|---|---|
Peso molecular |
238.75 g/mol |
Nombre IUPAC |
2-chloro-3-methyl-1-(4-propan-2-ylphenyl)butan-1-one |
InChI |
InChI=1S/C14H19ClO/c1-9(2)11-5-7-12(8-6-11)14(16)13(15)10(3)4/h5-10,13H,1-4H3 |
Clave InChI |
NXIZIZDUXMUGEW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(C(C)C)Cl |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=O)C(C(C)C)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



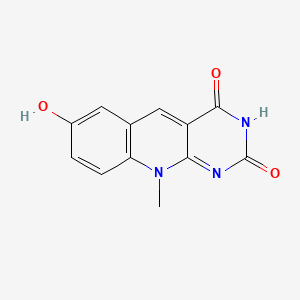
![2a-Acetyl-5b,11c-dimethyl-1,2,2a,4a,5,5a,5b,6,7,10,11,11a,11b,11c-tetradecahydronaphtho[2',1':4,5]indeno[7,1-bc]furan-8(3h)-one](/img/structure/B1208372.png)

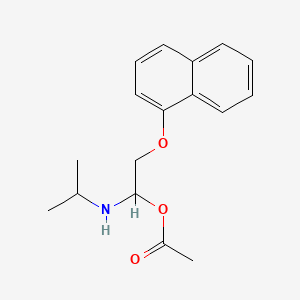
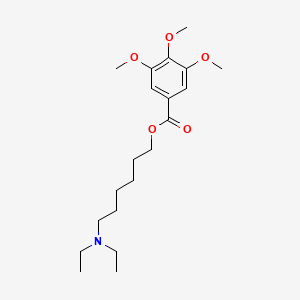
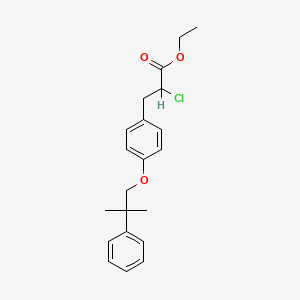

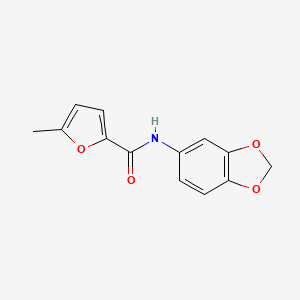
![1-[[(1,3-Dimethyl-4-pyrazolyl)-oxomethyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B1208383.png)
